molecular formula C21H22N8O2 B2601945 3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2034610-87-0

3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2601945
CAS No.: 2034610-87-0
M. Wt: 418.461
InChI Key: GTYRVZVKIODDQQ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines multiple pharmacologically relevant ring systems. This hybrid molecule contains a methoxyphenyl-substituted pyrazole core linked through a carboxamide bridge to a pyrrolidine-triazolopyridazine moiety, creating a multifunctional chemical entity with significant potential in biomedical research . The structural design incorporates a [1,2,4]triazolo[4,3-b]pyridazine system, which is recognized in scientific literature as a privileged scaffold in medicinal chemistry with demonstrated applications in developing enzyme inhibitors, particularly kinase targets . The presence of the 3-methoxyphenyl-pyrazole component further enhances the compound's research utility, as similar pyrazole derivatives have shown diverse biological activities in preclinical studies . This compound is specifically valuable for investigating enzyme inhibition pathways , with potential applications in studying protein kinase modulation . The molecular framework allows for exploration of allosteric binding mechanisms and structure-activity relationships in various biochemical systems. Researchers may employ this compound in target identification, mechanistic studies, and as a chemical probe for understanding signal transduction pathways. Its structural complexity also makes it suitable as an intermediate in designing more specialized chemical entities for specific research applications. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Proper safety protocols including personal protective equipment should always be used when handling this compound, and researchers should consult relevant safety data sheets before use. Available in various quantities to support both initial exploratory studies and larger research programs.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O2/c1-27-18(11-17(25-27)14-4-3-5-16(10-14)31-2)21(30)23-15-8-9-28(12-15)20-7-6-19-24-22-13-29(19)26-20/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYRVZVKIODDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide involves multiple steps, starting with the preparation of the core heterocyclic structures. One common synthetic route involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring The final step involves the coupling of the pyrrolidin-3-yl group to the pyrazole ring under specific reaction conditions, such as the use of triethylamine in dichloromethane .

Chemical Reactions Analysis

3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and hydrazine for cyclocondensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with sodium hypochlorite can lead to the formation of triazolopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions . This can result in various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Target/Activity Synthesis Highlights
Target Compound C₂₂H₂₃N₇O₂ 3-Methoxyphenyl, triazolopyridazine-pyrrolidine Potential antifungal (14-α-demethylase) Cyclization of pyrazole with triazolopyridazine
1-Methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide (CAS 1005664-84-5) C₁₅H₁₆N₆O 3-Methylbenzyl-triazole Undisclosed Ullmann coupling or carbodiimide coupling
1-(3-Chlorophenyl)-5-Methoxy-N-Methylpyrazole-3-Carboxamide (CAS PZ 222) C₁₂H₁₂ClN₃O₂ 3-Chlorophenyl, 5-methoxy Insecticidal/antifungal Hydrazine-mediated cyclization
3-(5-(4-Methoxyphenyl)Pyrazol-3-Yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole Varies by R-group 4-Methoxyphenyl, triazole-thiadiazole Antifungal (14-α-demethylase) Diethyl oxalate and hydrazine hydrate

Substitution Patterns and Bioactivity

  • Methoxy Group Position: The target compound’s 3-methoxyphenyl group contrasts with analogues featuring 4-methoxyphenyl (e.g., ). For example, 4-methoxy derivatives may exhibit stronger π-π stacking in enzyme active sites .
  • Triazole Connectivity : The triazolopyridazine-pyrrolidine linker in the target compound differs from triazole-thiadiazole hybrids (e.g., ). The pyrrolidine spacer may enhance conformational flexibility, improving binding to globular enzymes like 14-α-demethylase .

Research Findings and Data Tables

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 441.47 g/mol 3.2 2 8
CAS 1005664-84-5 296.33 g/mol 2.8 1 5
PZ 222 265.70 g/mol 3.5 1 4
Triazolo-Thiadiazole (R=CH₃) 378.40 g/mol 2.5 2 7

Biological Activity

The compound 3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide (CAS Number: 2034610-87-0) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of multiple functional groups that contribute to its biological activity. The molecular formula is C21H22N8O2C_{21}H_{22}N_8O_2 with a molecular weight of approximately 418.45 g/mol. Its structure includes:

  • A triazolo[4,3-b]pyridazine moiety, which is known for various biological activities.
  • A pyrazole ring, which is often associated with anti-inflammatory and analgesic properties.
  • A methoxyphenyl group that may enhance lipophilicity and receptor interactions.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. Notably, compounds within this class have shown inhibitory activity against c-Met kinase, which is implicated in various cancers.

  • Case Study : A derivative similar to the compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cell lines. These findings suggest that the compound may possess similar or enhanced anticancer activity due to structural similarities with effective derivatives .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may act on various kinases and enzymes involved in tumor progression.

  • Mechanism : The interaction with the ATP-binding site of kinases like c-Met can lead to inhibition of signaling pathways that promote cancer cell proliferation .

Anti-inflammatory and Analgesic Properties

Compounds containing pyrazole rings are often studied for their anti-inflammatory effects. The presence of the pyrazole moiety in this compound indicates potential for COX-II inhibition.

Activity IC50 Values Notes
c-Met Kinase Inhibition0.090 μMComparable to Foretinib (IC50 = 0.019 μM)
Cytotoxicity (A549)1.06 ± 0.16 μMSignificant activity observed
Cytotoxicity (MCF-7)1.23 ± 0.18 μMModerate cytotoxicity
Cytotoxicity (HeLa)2.73 ± 0.33 μMModerate cytotoxicity

Structure-Activity Relationship (SAR)

The biological activities observed can be attributed to the specific arrangement of functional groups within the compound. The SAR studies indicate that modifications in the triazolo and pyrazole rings can significantly impact potency and selectivity against various biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • The synthesis involves multi-step reactions, often starting with the preparation of the pyrazole core followed by coupling with the triazolo-pyridazine-pyrrolidine moiety. Key steps include click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and amide coupling using carbodiimide reagents .
  • Optimization strategies:
  • Temperature control : Maintain 50–60°C during cyclization to avoid side reactions .
  • Solvent selection : Use THF/water mixtures for click chemistry to enhance regioselectivity .
  • Catalysts : Copper sulfate/sodium ascorbate systems improve triazole ring formation efficiency .
  • Yield improvement : Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and monitoring with TLC .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodology :

  • 1H/13C NMR : Assign peaks for methoxyphenyl (δ 3.8–4.0 ppm for OCH3), pyrazole protons (δ 5.9–6.2 ppm), and triazolo-pyridazine aromatic signals (δ 7.3–8.5 ppm) .
  • X-ray crystallography : Resolve pyrrolidine ring conformation and triazole-pyridazine planarity .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
  • IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. What are the key physicochemical properties relevant to in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (≥50 mM stock solutions) and PBS for biological assays .
  • LogP : Estimate via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to predict membrane permeability .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodology :

  • Core modifications :
  • Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro, chloro) to enhance π-π stacking with target proteins .
  • Modify the pyrrolidine ring with sp³-hybridized substituents to reduce steric hindrance .
  • Assays :
  • Enzyme inhibition : Test against kinases (e.g., EGFR, HER2) using fluorescence polarization .
  • Cellular uptake : Use radiolabeled analogs (³H or ¹⁴C) in cancer cell lines .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization :
  • Use identical cell lines (e.g., HepG2 for liver cancer) and passage numbers .
  • Normalize IC50 values to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data reconciliation :
  • Analyze differences in solvent effects (DMSO vs. cyclodextrin formulations) on compound aggregation .
  • Replicate studies under hypoxia vs. normoxia to assess microenvironmental influences .

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?

  • Methodology :

  • Target selection : Dock against 14-α-demethylase (PDB: 3LD6) for antifungal activity or EGFR (PDB: 1M17) for anticancer effects .
  • Simulation parameters :
  • Force fields : AMBER or CHARMM for ligand-protein interactions .
  • Binding free energy : Calculate via MM-PBSA to rank analogs .
  • Validation : Compare docking poses with X-ray co-crystallography data .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodology :

  • Pharmacokinetics :
  • Rodent studies : Administer 10 mg/kg IV/PO to measure Cmax, t1/2, and bioavailability .
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in liver, brain, and plasma .
  • Toxicity :
  • Acute toxicity : OECD 423 guidelines (dose range: 50–2000 mg/kg) .
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .

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